[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
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Overview
Description
[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a compound that belongs to the class of 1,2,4-triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid typically involves the reaction of 4-amino-5-mercapto-1,2,4-triazole with chloroacetic acid under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form disulfide derivatives.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound has shown promise as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacteria and cancer cells has led to ongoing research into its potential as a therapeutic drug.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of [(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The sulfanylidene and amino groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
- 5-(5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole
Uniqueness
[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
57658-65-8 |
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Molecular Formula |
C4H6N4O2S2 |
Molecular Weight |
206.3 g/mol |
IUPAC Name |
2-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C4H6N4O2S2/c5-8-3(11)6-7-4(8)12-1-2(9)10/h1,5H2,(H,6,11)(H,9,10) |
InChI Key |
RIOMFSAQTFEFEE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)SC1=NNC(=S)N1N |
Origin of Product |
United States |
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